molecular formula C24H25N5O3S B11236919 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B11236919
M. Wt: 463.6 g/mol
InChI Key: ANJZIJGDRSRTOO-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes.

    Attachment of the Sulfanyl Group:

    Formation of the Acetamide Linkage: The final step involves the coupling of the triazole-sulfanyl intermediate with 4-(morpholin-4-yl)phenyl acetic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted benzofuran or triazole derivatives

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran and triazole rings may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzofuran, triazole, and morpholine rings in 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C24H25N5O3S/c1-2-29-23(21-15-17-5-3-4-6-20(17)32-21)26-27-24(29)33-16-22(30)25-18-7-9-19(10-8-18)28-11-13-31-14-12-28/h3-10,15H,2,11-14,16H2,1H3,(H,25,30)

InChI Key

ANJZIJGDRSRTOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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